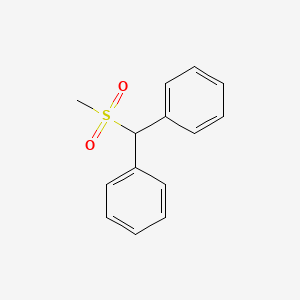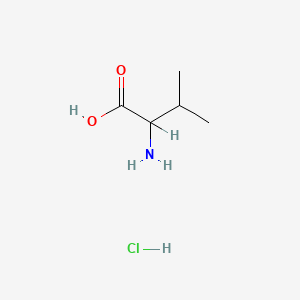
DL-Valine hydrochloride
描述
DL-Valine hydrochloride is a crystalline compound derived from the amino acid valine. Valine is one of the essential amino acids that play a crucial role in protein synthesis and various metabolic processes. This compound is a racemic mixture, meaning it contains both D- and L- forms of valine. This compound is often used in biochemical research and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
DL-Valine hydrochloride can be synthesized through several methods. One common approach involves the racemization of L-valine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of microorganisms are used to convert substrates like glucose into valine, which is then racemized and treated with hydrochloric acid to obtain this compound. This method is favored for its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
DL-Valine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of products like keto acids.
Reduction: In this reaction, this compound can be reduced to form amino alcohols.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed
Oxidation: Keto acids and aldehydes.
Reduction: Amino alcohols.
Substitution: Halogenated valine derivatives.
科学研究应用
DL-Valine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is employed in studies related to protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is used in nutritional supplements.
Industry: The compound is utilized in the production of agrochemicals and as a feed additive in animal nutrition.
作用机制
DL-Valine hydrochloride exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, influencing the structure and function of the resulting proteins. Additionally, valine plays a role in various metabolic pathways, including the synthesis of neurotransmitters and the regulation of blood sugar levels.
相似化合物的比较
Similar Compounds
L-Valine: The L-isomer of valine, which is more commonly found in nature and is a key component of proteins.
D-Valine: The D-isomer, which is less common but has unique applications in research and industry.
DL-Isoleucine: Another racemic mixture of an essential amino acid with similar properties and applications.
Uniqueness
DL-Valine hydrochloride is unique due to its racemic nature, providing a mixture of both D- and L- forms. This makes it particularly useful in studies requiring a non-specific form of valine or in applications where the presence of both isomers is beneficial.
属性
IUPAC Name |
2-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBVOLWZWPMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


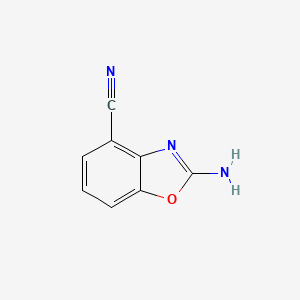
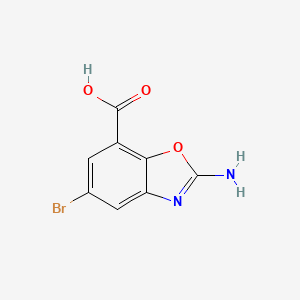
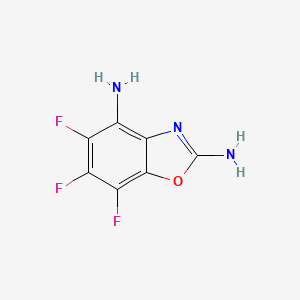
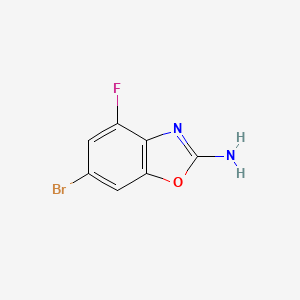
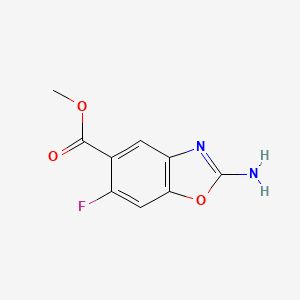

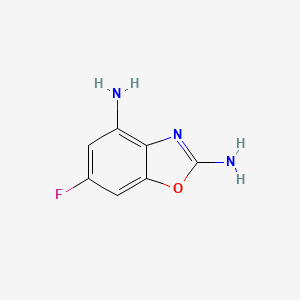
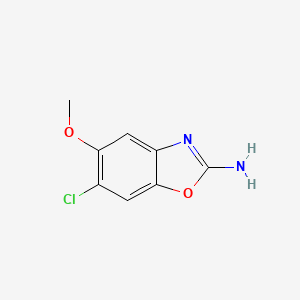
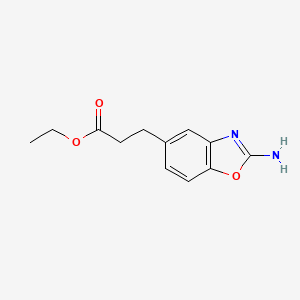

![2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid](/img/structure/B7963243.png)
![Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B7963245.png)
